
(R)-5-Hydroxymethyl Tolterodine Methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-Hydroxymethyl Tolterodine Methacrylate is a chemical compound that combines the pharmacological properties of tolterodine with the functional group of methacrylate. Tolterodine is known for its use in treating overactive bladder by acting as a muscarinic receptor antagonist. The methacrylate group allows for polymerization, making this compound useful in various applications, including medical and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxymethyl Tolterodine Methacrylate typically involves the following steps:
Synthesis of Tolterodine: Tolterodine is synthesized through a series of reactions starting from benzyl chloride and diisopropylamine, followed by a Grignard reaction with p-cresol.
Hydroxymethylation: The tolterodine is then hydroxymethylated to introduce the hydroxymethyl group.
Methacrylation: The final step involves the reaction of the hydroxymethyl tolterodine with methacrylic anhydride under basic conditions to form ®-5-Hydroxymethyl Tolterodine Methacrylate.
Industrial Production Methods
Industrial production of ®-5-Hydroxymethyl Tolterodine Methacrylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of tolterodine using automated reactors.
Purification: Purification of the intermediate hydroxymethyl tolterodine through crystallization or chromatography.
Methacrylation: Large-scale methacrylation using industrial-grade methacrylic anhydride and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
®-5-Hydroxymethyl Tolterodine Methacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methacrylate group can undergo substitution reactions, particularly in polymerization processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) are used in polymerization reactions.
Major Products
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols.
Polymerization Products: Polymers with methacrylate backbones.
科学研究应用
®-5-Hydroxymethyl Tolterodine Methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Studied for its interactions with biological systems, particularly in drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of specialty polymers and coatings.
作用机制
The mechanism of action of ®-5-Hydroxymethyl Tolterodine Methacrylate involves its interaction with muscarinic receptors. The compound acts as a competitive antagonist, inhibiting bladder contraction and reducing detrusor pressure. The methacrylate group allows it to be incorporated into polymers, which can be used in various applications, including controlled drug release systems.
相似化合物的比较
Similar Compounds
Tolterodine: The parent compound, used primarily for treating overactive bladder.
Fesoterodine: Another muscarinic receptor antagonist with similar pharmacological properties.
Methacrylate Monomers: Compounds like methyl methacrylate and ethyl methacrylate used in polymer synthesis.
Uniqueness
®-5-Hydroxymethyl Tolterodine Methacrylate is unique due to its dual functionality. It combines the pharmacological effects of tolterodine with the polymerizable methacrylate group, making it versatile for both medical and industrial applications.
属性
分子式 |
C26H35NO3 |
|---|---|
分子量 |
409.6 g/mol |
IUPAC 名称 |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H35NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,19-20,23,28H,1,14-15,17H2,2-6H3/t23-/m1/s1 |
InChI 键 |
LOCFHEXUJQYDFL-HSZRJFAPSA-N |
手性 SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C |
规范 SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(=C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


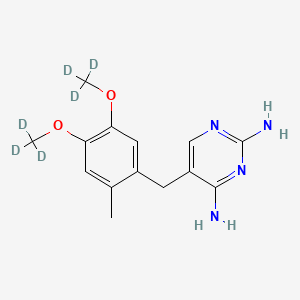
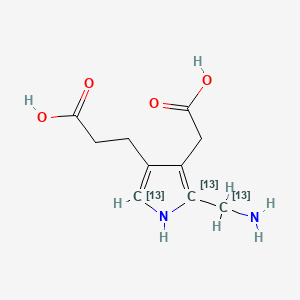
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
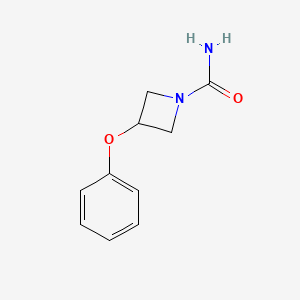

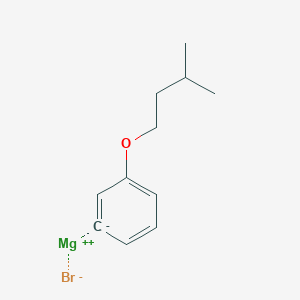
![[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13441966.png)
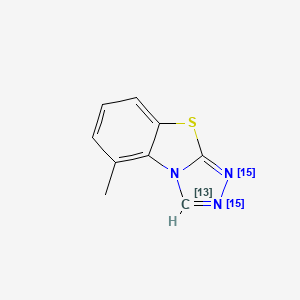
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
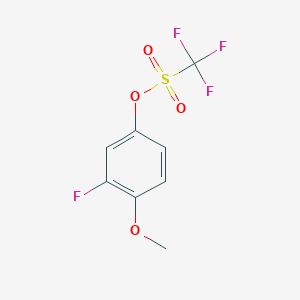
![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)

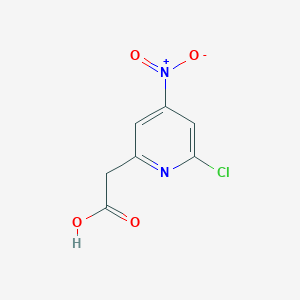
![2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B13441999.png)
